



Application Notes and Protocols for HLX22 in HER2-Low Breast Cancer Research

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Compound of Interest				
Compound Name:	HL22			
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Introduction

Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established therapeutic target in various cancers, including breast and gastric cancer.[1] While HER2-overexpressing (HER2-positive) cancers have several targeted treatment options, a significant portion of breast cancers are classified as HER2-low, defined by an immunohistochemistry (IHC) score of 1+ or 2+ with negative in situ hybridization (ISH) results.[2][3] This patient population, which accounts for approximately 45-55% of all breast cancer cases, has historically had limited targeted therapy options.[2][3]

HLX22 is a novel, humanized monoclonal antibody (mAb) that targets the extracellular subdomain IV of the HER2 receptor.[4][5][6] Its binding site is distinct from that of trastuzumab, which binds to a different region of the HER2 receptor.[4][5][7] This non-competitive binding allows for the simultaneous attachment of both HLX22 and trastuzumab (or trastuzumab-containing conjugates like T-DXd) to HER2 dimers on the tumor cell surface.[3][7][8] Preclinical and clinical studies suggest that this dual blockade enhances the internalization and subsequent degradation of HER2, leading to a more potent anti-tumor effect.[1][3][6][9]

Currently, Shanghai Henlius Biotech is investigating HLX22 in a Phase 2 clinical trial (HLX22-BC201) in combination with trastuzumab deruxtecan (T-DXd) for patients with HER2-low, hormone receptor (HR)-positive locally advanced or metastatic breast cancer.[2][3][10][11][12] Preclinical studies have demonstrated a synergistic anti-tumor effect and a favorable safety



profile for this combination.[2][3][11] These application notes provide a summary of available data and detailed protocols for the preclinical evaluation of HLX22 in HER2-low breast cancer models.

Quantitative Data Summary

While clinical data for HLX22 in HER2-low breast cancer is not yet available, data from its Phase 1 trial in HER2-overexpressing solid tumors and its Phase 2 trial in HER2-positive gastric cancer provide insights into its safety and preliminary efficacy.

Table 1: Phase 1 Study of HLX22 in Advanced Solid Tumors Overexpressing HER2[7][13][14]

Parameter	Value	
Study Design	Open-label, dose-escalation (3, 10, 25 mg/kg Q3W)	
Patient Population	11 patients with HER2-overexpressing advanced solid tumors	
Maximum Tolerated Dose (MTD)	25 mg/kg	
Dose-Limiting Toxicities (DLTs)	None observed	
Common Treatment-Emergent AEs (>30%)	Lymphocyte count decreased (45.5%), White blood cell count decreased (36.4%), Hypokalemia (36.4%)	
Efficacy		
Complete Response (CR)	0	
Partial Response (PR)	0	
Stable Disease (SD)	36.4% (4 patients)	
Disease Control Rate (DCR)	36.4% (95% CI, 7.9-64.8)	
Median Progression-Free Survival (PFS)	44.0 days (95% CI, 41.0-170.0)	

Table 2: Phase 2 Study of HLX22 in Combination with Trastuzumab and Chemotherapy for HER2-Positive Gastric Cancer (HLX22-GC-201)[15][16]

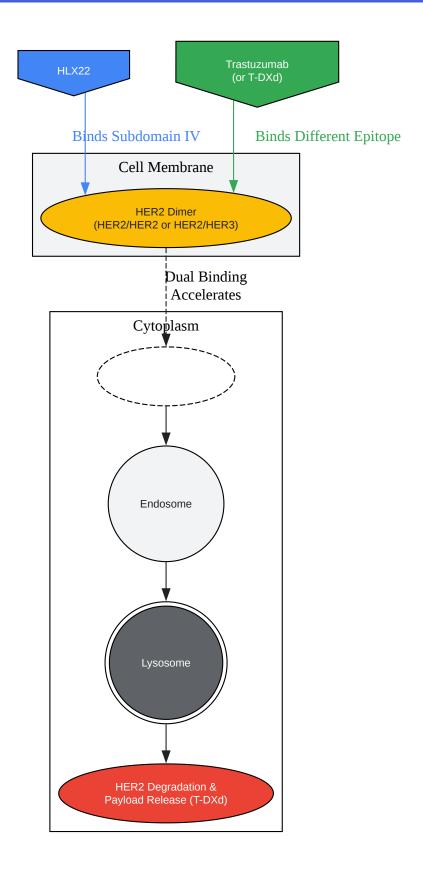


Parameter	HLX22 (15 mg/kg) + Trastuzumab + XELOX (Group B)	Placebo + Trastuzumab + XELOX (Group C)
Patient Population	HER2-positive locally advanced/metastatic gastric/gastroesophageal junction cancer (first-line)	HER2-positive locally advanced/metastatic gastric/gastroesophageal junction cancer (first-line)
Median Progression-Free Survival (PFS)	Not Reached	8.2 months
Hazard Ratio (HR) for PFS	0.1 (95% CI, 0.04-0.52)	-
Objective Response Rate (ORR)	82.4%	88.9%
Grade ≥3 Treatment-Related AEs	94.1%	94.4%
Grade 5 Treatment-Related AEs	0	5.6% (1 patient)

Signaling Pathway and Mechanism of Action

HLX22's unique mechanism involves binding to a distinct epitope on HER2, enabling a dualantibody attack when used with trastuzumab or T-DXd. This leads to enhanced receptor internalization and degradation, which is hypothesized to be particularly effective in HER2-low tumors where maximizing the therapeutic payload delivery is critical.





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Caption: Mechanism of HLX22 dual HER2 blockade.



Experimental Protocols

The following protocols are adapted from standard methodologies and should be optimized for specific experimental conditions and cell lines.

HER2 Binding Affinity and Kinetics

a) Enzyme-Linked Immunosorbent Assay (ELISA) for HER2 Binding

This assay quantifies the binding of HLX22 to recombinant HER2 protein.

- Materials:
 - Recombinant human HER2/ErbB2 protein
 - 96-well ELISA plates
 - HLX22 antibody, isotype control antibody
 - HRP-conjugated anti-human IgG secondary antibody
 - TMB substrate, Stop Solution (e.g., 1N H₂SO₄)
 - Wash Buffer (PBS with 0.05% Tween-20), Coating Buffer (e.g., PBS, pH 7.4), Blocking Buffer (e.g., 5% non-fat milk in Wash Buffer)

Procedure:

- \circ Coat wells with 100 µL of 1 µg/mL recombinant HER2 protein in Coating Buffer overnight at 4°C.
- Wash plate 3 times with Wash Buffer.
- Block with 200 μL of Blocking Buffer for 2 hours at room temperature (RT).
- Wash plate 3 times.
- Add 100 μL of serially diluted HLX22 or isotype control (e.g., starting from 10 μg/mL) to wells in duplicate. Incubate for 1 hour at RT.



- Wash plate 3 times.
- Add 100 μL of HRP-conjugated secondary antibody diluted in Blocking Buffer. Incubate for 1 hour at RT.
- Wash plate 5 times.
- \circ Add 100 μL of TMB substrate. Incubate in the dark for 15-20 minutes.
- Add 100 μL of Stop Solution.
- Read absorbance at 450 nm using a microplate reader.
- b) Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR provides real-time, label-free analysis of binding kinetics (k_a, k_a) and affinity (K_a).

- Materials:
 - SPR instrument (e.g., Biacore)
 - CM5 sensor chip
 - Amine coupling kit (EDC, NHS, ethanolamine)
 - Recombinant human HER2/ErbB2 protein
 - HLX22 antibody
 - Running buffer (e.g., HBS-EP+)
- Procedure:
 - Equilibrate the system with running buffer.
 - Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.
 - Immobilize recombinant HER2 protein onto the chip surface to the desired response level.



- Block remaining active sites with ethanolamine.
- Inject a series of HLX22 concentrations (e.g., 0.1 nM to 100 nM) over the chip surface at a constant flow rate to measure association.
- Flow running buffer over the chip to measure dissociation.
- Regenerate the chip surface if necessary with a low pH glycine solution.
- Analyze the resulting sensorgrams using appropriate fitting models (e.g., 1:1 Langmuir binding) to determine k_a, k_b, and K_b.

In Vitro Cellular Assays

a) Flow Cytometry for Cell Surface Binding

This protocol assesses the binding of HLX22 to HER2-low breast cancer cell lines (e.g., MCF-7, T-47D).

Materials:

- HER2-low breast cancer cells (e.g., MCF-7) and HER2-negative control cells (e.g., MDA-MB-231)
- HLX22, isotype control antibody
- Fluorochrome-conjugated anti-human IgG secondary antibody (e.g., Alexa Fluor 488)
- FACS Buffer (PBS, 2% FBS, 0.1% sodium azide)

Procedure:

- Harvest cells and adjust to a concentration of 1x10⁶ cells/mL in ice-cold FACS Buffer.
- \circ Add 100 µL of cell suspension to each tube.
- Add HLX22 or isotype control at desired concentrations (e.g., 10 μg/mL).
- Incubate on ice for 30-45 minutes.



- Wash cells 3 times with 1 mL of cold FACS Buffer, centrifuging at 300 x g for 5 minutes.
- Resuspend cells in 100 μL of diluted fluorochrome-conjugated secondary antibody.
- Incubate on ice for 30 minutes in the dark.
- Wash cells 3 times as in step 5.
- Resuspend cells in 300-500 μL of FACS Buffer and analyze on a flow cytometer.
- b) Cell Viability / Cytotoxicity Assay (MTS/MTT)

This assay measures the effect of HLX22, alone or in combination with T-DXd, on the metabolic activity of HER2-low cancer cells.

- Materials:
 - HER2-low breast cancer cells
 - 96-well culture plates
 - HLX22, T-DXd, combination, and appropriate controls
 - MTS or MTT reagent
 - Solubilization solution (for MTT)
- Procedure:
 - Seed 5,000-10,000 cells per well in a 96-well plate and allow to adhere overnight.
 - Treat cells with serial dilutions of HLX22, T-DXd, or the combination. Include untreated and vehicle controls.
 - Incubate for 72-96 hours.
 - Add 20 μL of MTS reagent (or 10 μL of MTT reagent) to each well.
 - Incubate for 1-4 hours at 37°C.



- If using MTT, add 100 μL of solubilization solution and incubate overnight at 37°C.
- Read absorbance at 490 nm (MTS) or 570 nm (MTT).
- Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine IC50 values.
- c) HER2 Internalization and Degradation Assay (Western Blot)

This assay determines if dual targeting with HLX22 and trastuzumab enhances HER2 degradation.

- Materials:
 - HER2-low breast cancer cells
 - HLX22, trastuzumab, combination, and controls
 - Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
 - Primary antibodies: anti-HER2, anti-β-actin (loading control)
 - HRP-conjugated secondary antibodies
 - SDS-PAGE gels, PVDF membranes, ECL substrate
- Procedure:
 - Plate cells and allow them to reach 70-80% confluency.
 - Treat cells with HLX22 (e.g., 20 μg/mL), trastuzumab (20 μg/mL), or the combination for various time points (e.g., 0, 6, 24, 48 hours).
 - Wash cells with cold PBS and lyse with Lysis Buffer.
 - Determine protein concentration using a BCA assay.
 - Separate 20-30 μg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.



- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at RT.
- Incubate with primary anti-HER2 antibody overnight at 4°C.
- Wash and incubate with HRP-conjugated secondary antibody for 1 hour at RT.
- Detect signal using an ECL substrate and imaging system.
- Strip and re-probe the membrane for β-actin as a loading control.
- Quantify band intensity to determine the relative decrease in HER2 protein levels.

In Vivo Preclinical Efficacy

a) HER2-Low Breast Cancer Xenograft Model

This model evaluates the anti-tumor activity of HLX22 in combination with T-DXd in a living system.

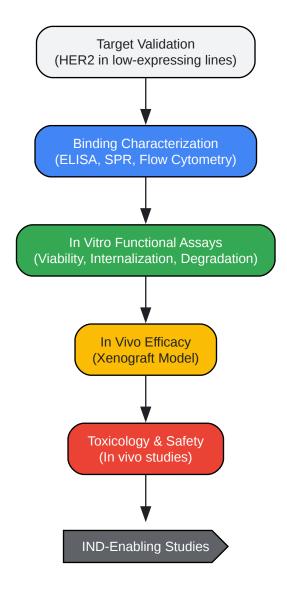
- Materials:
 - Immunodeficient mice (e.g., NOD-SCID or NSG)
 - HER2-low breast cancer cells (e.g., MCF-7, engineered with estrogen support if needed)
 - Matrigel
 - HLX22, T-DXd, vehicle control
- Procedure:
 - Subcutaneously implant 5-10 million HER2-low cells mixed with Matrigel into the flank of each mouse.
 - Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, HLX22 alone, T-DXd alone, HLX22 + T-DXd).
 - Administer treatments as per the planned schedule (e.g., intravenously, once weekly).



- Measure tumor volume with calipers 2-3 times per week.
- Monitor body weight and overall animal health.
- At the end of the study (or when tumors reach a predetermined endpoint), euthanize mice and excise tumors for further analysis (e.g., IHC, Western blot).
- Calculate tumor growth inhibition (TGI) for each treatment group.

Preclinical Evaluation Workflow

A typical preclinical workflow is essential to systematically evaluate the potential of HLX22 in HER2-low breast cancer.



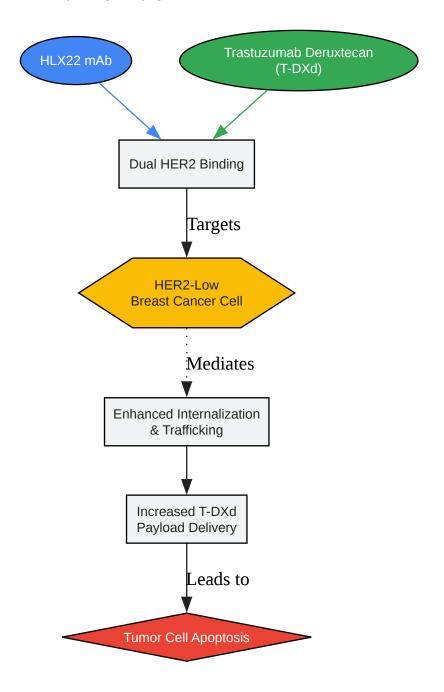


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Caption: Preclinical workflow for HLX22 evaluation.

Logical Relationship of HLX22 Combination Therapy

The therapeutic strategy for HLX22 in HER2-low breast cancer is based on the synergistic interaction with an antibody-drug conjugate like T-DXd.



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Caption: Components of HLX22 + T-DXd therapy.

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